molecular formula C12H14Cl4N8 B14657879 N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine CAS No. 49812-79-5

N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine

Cat. No.: B14657879
CAS No.: 49812-79-5
M. Wt: 412.1 g/mol
InChI Key: GUZZCAOTAYQAJP-UHFFFAOYSA-N
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Description

N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine is a compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of two triazine rings substituted with chlorine atoms and linked by a hexane-1,6-diamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine typically involves the nucleophilic substitution reaction of cyanuric chloride with hexane-1,6-diamine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0°C to 5°C to control the reactivity of cyanuric chloride and prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous-flow processes. Continuous-flow synthesis offers advantages such as improved reaction control, higher yields, and better purity of the final product . The reaction is carried out in a micro fixed-bed reactor packed with a suitable catalyst, such as 5% Pt/C, under optimized conditions to achieve high productivity and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from nucleophilic substitution reactions are derivatives of the original compound with different substituents on the triazine rings. These derivatives can exhibit varied properties and applications depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of N1,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This mechanism is particularly relevant in its antimicrobial and antiviral activities, where it disrupts the function of essential proteins in pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine is unique due to its specific substitution pattern and the presence of a hexane-1,6-diamine linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

49812-79-5

Molecular Formula

C12H14Cl4N8

Molecular Weight

412.1 g/mol

IUPAC Name

N,N'-bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine

InChI

InChI=1S/C12H14Cl4N8/c13-7-19-8(14)22-11(21-7)17-5-3-1-2-4-6-18-12-23-9(15)20-10(16)24-12/h1-6H2,(H,17,19,21,22)(H,18,20,23,24)

InChI Key

GUZZCAOTAYQAJP-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC1=NC(=NC(=N1)Cl)Cl)CCNC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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